molecular formula C22H17N5O4 B11515261 6'-amino-3'-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-3'-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B11515261
M. Wt: 415.4 g/mol
InChI Key: YRWOQMGRJPUPRR-UHFFFAOYSA-N
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Description

6’-amino-3’-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole moiety fused with a pyrano[2,3-c]pyrazole system, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-3’-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multi-component reaction. One common method is the four-component condensation reaction, which includes the following steps :

    Starting Materials: The reaction begins with an indole derivative, a 3,4-dimethoxybenzaldehyde, malononitrile, and a hydrazine derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions in ethanol.

    Procedure: The mixture is heated under reflux for several hours, leading to the formation of the desired spiro compound through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6’-amino-3’-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

6’-amino-3’-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’-amino-3’-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-amino-3’-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile stands out due to its spiro linkage and the combination of indole and pyrano[2,3-c]pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17N5O4

Molecular Weight

415.4 g/mol

IUPAC Name

6'-amino-3'-(3,4-dimethoxyphenyl)-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C22H17N5O4/c1-29-15-8-7-11(9-16(15)30-2)18-17-20(27-26-18)31-19(24)13(10-23)22(17)12-5-3-4-6-14(12)25-21(22)28/h3-9H,24H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

YRWOQMGRJPUPRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(=NN2)OC(=C(C34C5=CC=CC=C5NC4=O)C#N)N)OC

Origin of Product

United States

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